molecular formula C18H25N3O4 B2435671 (S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid CAS No. 1820583-53-6

(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid

Cat. No.: B2435671
CAS No.: 1820583-53-6
M. Wt: 347.415
InChI Key: XYCDTEXPPATTQV-RDBSUJKOSA-N
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Description

(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-4-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-11(2)6-14(17(23)24)19-18(25)20-8-12-7-13(10-20)15-4-3-5-16(22)21(15)9-12/h3-5,11-14H,6-10H2,1-2H3,(H,19,25)(H,23,24)/t12-,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDTEXPPATTQV-RDBSUJKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid is a complex organic compound with significant potential in pharmacology. This article explores its biological activity through various studies and data analyses.

Chemical Structure

The compound features a unique structure characterized by a pentanoic acid backbone and a fused pyrido-diazocine moiety. The stereochemistry at specific chiral centers contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialCandida albicansInhibition of growth
AnticancerMCF-7 Cell LineReduced cell viability
Enzyme InhibitionCyclooxygenase (COX)Competitive inhibition

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results indicated that the compound inhibited fungal growth at concentrations lower than those required for conventional antifungal agents like fluconazole. The mechanism of action was hypothesized to involve disruption of the fungal cell membrane.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability. The IC50 value was determined to be 15 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through activation of caspases.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of similar compounds. For instance:

  • Structure-Activity Relationship (SAR) : Modifications at the carboxamide group have been shown to increase potency against specific targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.